2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and a hydrazone linkage to a furan ring bearing a nitrophenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.
Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Substitution with morpholine groups: Finally, the triazine intermediate is treated with morpholine under reflux conditions to introduce the morpholine substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed biological activities.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine shares similarities with other triazine derivatives, such as:
2,4,6-trisubstituted-1,3,5-triazines: These compounds also contain the triazine ring but with different substituents.
Hydrazone derivatives: Compounds with hydrazone linkages to various aromatic or heterocyclic rings.
Uniqueness
Unique Structure: The combination of a triazine ring, morpholine groups, and a hydrazone linkage to a furan ring with a nitrophenyl group makes this compound unique.
Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H23ClN8O5 |
---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H23ClN8O5/c23-18-3-1-15(31(32)33)13-17(18)19-4-2-16(36-19)14-24-28-20-25-21(29-5-9-34-10-6-29)27-22(26-20)30-7-11-35-12-8-30/h1-4,13-14H,5-12H2,(H,25,26,27,28)/b24-14+ |
InChI Key |
WYRMMVMVJHDTDZ-ZVHZXABRSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)N5CCOCC5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)N5CCOCC5 |
Origin of Product |
United States |
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